3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine
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Overview
Description
3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitrophenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperidine derivative is reacted with a fluorinated methylating agent in the presence of a base. The nitrophenyl group is introduced through a nitration reaction using concentrated nitric acid and sulfuric acid as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amino derivatives
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine involves its interaction with specific molecular targets. The fluorine atom and nitrophenyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-nitrophenyl methyl sulfone
- 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde
Uniqueness
Compared to similar compounds, 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
1023305-91-0 |
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Molecular Formula |
C13H17FN2O2 |
Molecular Weight |
252.28 g/mol |
IUPAC Name |
3-fluoro-3-methyl-1-[(4-nitrophenyl)methyl]piperidine |
InChI |
InChI=1S/C13H17FN2O2/c1-13(14)7-2-8-15(10-13)9-11-3-5-12(6-4-11)16(17)18/h3-6H,2,7-10H2,1H3 |
InChI Key |
ZBOBZABDXXURBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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